molecular formula C15H20O3 B1197284 5Alpha-Epoxyalantolactone

5Alpha-Epoxyalantolactone

Cat. No. B1197284
M. Wt: 248.32 g/mol
InChI Key: YIQKVCDNUFDAHB-HKKVUVRFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha-epoxyalantolactone is a sesquiterpene lactone that is the 5alpha-epoxy derivative of alantolactone. Isolated from the root extracts of Inula helenium, it exhibits antimycobacterial activity. It has a role as a metabolite and an antimycobacterial drug. It is a naphthofuran, a sesquiterpene lactone and an epoxide. It derives from an alantolactone.

Scientific Research Applications

Antiproliferative and Antimycobacterial Properties

  • Antiproliferative Activities : The methanol extract of Inula helenium roots, containing 5Alpha-Epoxyalantolactone, demonstrated significant antiproliferative activities against various cell lines, suggesting potential use in cancer treatment (Konishi et al., 2002).
  • Antimycobacterial Effects : 5Alpha-Epoxyalantolactone showed notable antimycobacterial activity against Mycobacterium tuberculosis, indicating its potential as an antimycobacterial agent (Cantrell et al., 1999).

Chemopreventive Potential

  • Detoxifying Enzyme Induction : Sesquiterpenes like 5Alpha-Epoxyalantolactone from Inula helenium can induce detoxifying enzymes, suggesting a role in chemoprevention (Lim et al., 2007).

Antifeedant and Anti-Inflammatory Properties

  • Antifeedant Activity : Sesquiterpenes including 5Alpha-Epoxyalantolactone exhibit antifeedant activity against various insect species (Reina et al., 2002).

Cytotoxicity and Apoptosis Induction

  • Induction of Apoptosis : In studies involving murine hepatoma cell lines, 5-Epoxyalantolactone demonstrated strong cytotoxic activity and induced apoptotic cell death (Kim et al., 2005).

properties

Product Name

5Alpha-Epoxyalantolactone

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(1R,3S,4R,8R,10R,14S)-10,14-dimethyl-5-methylidene-2,7-dioxatetracyclo[8.4.0.01,3.04,8]tetradecan-6-one

InChI

InChI=1S/C15H20O3/c1-8-5-4-6-14(3)7-10-11(9(2)13(16)17-10)12-15(8,14)18-12/h8,10-12H,2,4-7H2,1,3H3/t8-,10+,11+,12-,14+,15-/m0/s1

InChI Key

YIQKVCDNUFDAHB-HKKVUVRFSA-N

Isomeric SMILES

C[C@H]1CCC[C@]2([C@@]13[C@@H](O3)[C@H]4[C@@H](C2)OC(=O)C4=C)C

Canonical SMILES

CC1CCCC2(C13C(O3)C4C(C2)OC(=O)C4=C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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